

# Validating CHK-336 Target Engagement: A Comparative Guide to Biomarker Strategies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate synthesis.[1][2][3] Developed by Chinook Therapeutics (now a Novartis company), CHK-336 is under investigation for the treatment of primary hyperoxalurias (PH), a group of rare genetic disorders characterized by excessive oxalate production.[1][2][3] Validating the engagement of CHK-336 with its target, LDHA, is crucial for its clinical development. This guide provides a comparative overview of the biomarkers and experimental methodologies used to confirm the target engagement and pharmacodynamic effect of CHK-336, alongside other therapeutic modalities for hyperoxaluria.

## Comparative Analysis of Therapeutic Agents for Hyperoxaluria

The therapeutic landscape for primary hyperoxalurias is evolving. While historically limited, recent advancements have brought targeted therapies to the forefront. **CHK-336** represents a novel oral small molecule approach. Below is a comparison with other key therapeutic strategies.



| Feature        | CHK-336                                                                         | RNAi Therapeutics<br>(e.g., Nedosiran)                                           | Substrate<br>Reduction Therapy<br>(siRNA targeting<br>GO - for PH1)                                          |
|----------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Target         | Lactate Dehydrogenase A (LDHA)[1][2][4]                                         | Lactate Dehydrogenase (LDH) [5]                                                  | Glycolate Oxidase<br>(GO)                                                                                    |
| Modality       | Small Molecule Inhibitor[1]                                                     | RNA interference<br>(RNAi)[5]                                                    | Small interfering RNA (siRNA)                                                                                |
| Mechanism      | Direct, competitive inhibition of LDHA enzyme activity.[1]                      | Silencing of the gene expressing the LDH enzyme, reducing its overall levels.[5] | Silencing of the gene expressing the GO enzyme, reducing the production of the oxalate precursor glyoxylate. |
| Administration | Oral[1]                                                                         | Subcutaneous injection                                                           | Subcutaneous injection                                                                                       |
| Applicability  | Potentially all forms of<br>Primary Hyperoxaluria<br>(PH1, PH2, PH3).[1]<br>[3] | PH1 and PH2[5]                                                                   | Primarily Primary<br>Hyperoxaluria Type 1<br>(PH1).                                                          |

## **Biomarkers for Validating Target Engagement**

The validation of target engagement for **CHK-336** and comparable therapies relies on a multitiered biomarker approach, spanning from direct enzyme inhibition to downstream pharmacodynamic effects.

## **Table 1: Key Biomarkers for Target Engagement**



| Biomarker<br>Category         | Specific Biomarker                                                                           | CHK-336                                                                                                                                     | RNAi Therapeutics<br>(e.g., Nedosiran)                                                                      |
|-------------------------------|----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Direct Target<br>Engagement   | LDHA Enzyme Activity                                                                         | Potent inhibition with<br>an IC50 < 1 nM in<br>biochemical assays.<br>[6]                                                                   | Reduced expression and activity of the LDH enzyme.                                                          |
| Cellular Target<br>Engagement | Lactate Production in<br>Hepatocytes                                                         | Inhibition of lactate<br>production in primary<br>mouse hepatocytes<br>(IC50 < 100 nM).[6]                                                  | Decreased LDH protein levels and subsequent reduction in lactate production.                                |
| Pharmacodynamic<br>(PD)       | Urinary Oxalate<br>Excretion                                                                 | Dose-dependent reduction in urinary oxalate in mouse models of PH1 and PH2.[1][3][4]                                                        | Significant reduction in 24-hour urinary oxalate excretion in patients.[5]                                  |
| Proof-of-Mechanism<br>(Human) | <sup>13</sup> C <sub>2</sub> -Oxalate from<br><sup>13</sup> C <sub>2</sub> -Glycolate Tracer | Blockade of the conversion of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate in healthy volunteers.[1][7] | Not applicable in the same manner, as the mechanism is gene silencing rather than direct enzyme inhibition. |

## **Experimental Protocols**

Detailed methodologies are essential for the accurate assessment of target engagement. Below are protocols for key experiments cited in the evaluation of **CHK-336**.

## **Protocol 1: In Vitro LDHA Enzyme Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **CHK-336** against LDHA.

#### Materials:

Recombinant human LDHA enzyme



- NADH (β-Nicotinamide adenine dinucleotide, reduced form)
- Pyruvate
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- CHK-336 (serial dilutions)
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in the wells of a microplate.
- Add serial dilutions of CHK-336 or vehicle control to the wells.
- Incubate for a pre-determined period at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding pyruvate to all wells.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
- Calculate the rate of reaction for each concentration of CHK-336.
- Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Protocol 2: Cellular Lactate Production Assay**

Objective: To assess the ability of **CHK-336** to inhibit LDHA activity in a cellular context.

#### Materials:

- Primary mouse hepatocytes
- Cell culture medium



- CHK-336 (serial dilutions)
- Lactate assay kit (e.g., colorimetric or fluorometric)
- · Cell lysis buffer
- Microplate reader

#### Procedure:

- Culture primary mouse hepatocytes in a multi-well plate until they reach the desired confluency.
- Treat the cells with serial dilutions of CHK-336 or vehicle control for a specified duration.
- Lyse the cells to release intracellular contents.
- Use a commercial lactate assay kit to measure the concentration of lactate in the cell lysates according to the manufacturer's instructions.
- Normalize the lactate concentration to the total protein concentration in each sample.
- Plot the normalized lactate concentration against the logarithm of the CHK-336 concentration to determine the cellular IC50.

## Protocol 3: In Vivo Pharmacodynamic Study in Mouse Models of Primary Hyperoxaluria

Objective: To evaluate the effect of **CHK-336** on urinary oxalate excretion in preclinical models of PH.

#### Materials:

- PH1 (Agxt knockout) and/or PH2 (Grhpr knockout) mouse models.[1]
- CHK-336 formulated for oral administration.
- Metabolic cages for urine collection.



• Analytical method for measuring oxalate concentration in urine (e.g., HPLC-MS/MS).

#### Procedure:

- Acclimate mice to metabolic cages.
- Collect 24-hour baseline urine samples.
- Administer CHK-336 or vehicle control orally to the mice once daily for a defined period (e.g., 7 days).[3][4]
- Collect 24-hour urine samples at specified time points during the treatment period.
- Measure the urinary oxalate concentration and volume for each sample.
- Calculate the total 24-hour urinary oxalate excretion.
- Compare the urinary oxalate excretion in the **CHK-336**-treated group to the vehicle-treated group to determine the percentage of reduction.

## Protocol 4: <sup>13</sup>C<sub>2</sub>-Glycolate Tracer Study in Humans

Objective: To establish proof-of-mechanism by directly measuring the inhibition of hepatic oxalate production in humans.[1]

#### Materials:

- <sup>13</sup>C<sub>2</sub>-labeled glycolate (stable isotope tracer).
- CHK-336 or placebo.
- Analytical method for measuring <sup>13</sup>C<sub>2</sub>-oxalate in urine (e.g., LC-MS/MS).

#### Procedure:

- Administer a single oral dose of CHK-336 or placebo to healthy volunteers.
- After a specified time, administer an oral dose of the <sup>13</sup>C<sub>2</sub>-glycolate tracer.



- Collect urine samples at various time points post-tracer administration.
- Analyze the urine samples to quantify the amount of <sup>13</sup>C<sub>2</sub>-oxalate excreted.
- Compare the amount of <sup>13</sup>C<sub>2</sub>-oxalate in the urine of subjects who received **CHK-336** versus those who received a placebo. A reduction in <sup>13</sup>C<sub>2</sub>-oxalate excretion in the **CHK-336** group demonstrates inhibition of the metabolic conversion of glycolate to oxalate.

## **Visualizing Pathways and Workflows**

Diagrams are provided to illustrate the key concepts discussed.



Click to download full resolution via product page

Caption: Mechanism of action of **CHK-336** in reducing hepatic oxalate production.





Click to download full resolution via product page

Caption: Experimental workflow for validating **CHK-336** target engagement.





Click to download full resolution via product page

Caption: Logical flow for comparing hyperoxaluria therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CHK-336 Wikipedia [en.wikipedia.org]
- 2. CHK-336 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society [acs.digitellinc.com]
- 4. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chinook Therapeutics Presents Data from CHK-336 Phase 1 Trial in Healthy Volunteers and New Insights into the Role of Failed Repair in Chronic Kidney Disease at the 60th



European Renal Association (ERA) Congress - BioSpace [biospace.com]

 To cite this document: BenchChem. [Validating CHK-336 Target Engagement: A Comparative Guide to Biomarker Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#validating-chk-336-target-engagement-with-biomarkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com